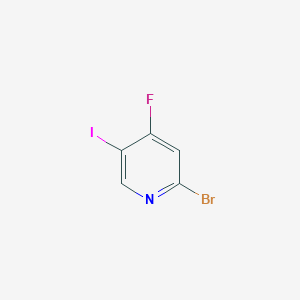

2-Bromo-4-fluoro-5-iodopyridine

Description

Significance of Halogenated Heterocycles in Synthetic Strategies

Halogenated heterocycles are prized intermediates in organic synthesis due to the unique reactivity imparted by the halogen substituents. These atoms can be selectively replaced by a wide range of other functional groups through various cross-coupling reactions, enabling the construction of complex molecular architectures. nih.govchemimpex.com The presence of fluorine, in particular, can significantly influence the physicochemical properties of a molecule, such as its metabolic stability and binding affinity, making fluorinated heterocycles highly sought after in drug discovery. researchgate.net

The Unique Reactivity Profile of Pyridyl Halides

The reactivity of a halogen atom on a pyridine (B92270) ring is influenced by its position relative to the nitrogen atom and the presence of other substituents. The nitrogen atom's electron-withdrawing nature generally makes the pyridine ring electron-deficient, influencing the susceptibility of the C-X bonds to nucleophilic attack or oxidative addition in catalytic cycles. nih.govnih.govnih.gov This inherent electronic property, coupled with the differing bond strengths of C-F, C-Cl, C-Br, and C-I, allows for controlled, stepwise functionalization. nih.govacs.org

Positioning 2-Bromo-4-fluoro-5-iodopyridine as a Versatile Synthetic Synthon

This compound has garnered considerable attention as a powerful and versatile synthetic intermediate. Its trifunctional nature, with three distinct halogen atoms at specific positions, allows for a high degree of control in sequential chemical transformations.

The key to the synthetic utility of this compound lies in the differential reactivity of its halogen atoms. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the halogens typically follows the order I > Br > Cl > F. researchgate.netnih.gov This predictable hierarchy enables chemists to selectively react at the C-I bond, followed by the C-Br bond, while the C-F bond often remains intact for later-stage functionalization or can be left as a desired structural element.

The presence of multiple, distinct halogens on the pyridine ring allows for highly regioselective reactions. This means that chemists can precisely control which position on the ring is modified in a given reaction step. nih.govacs.org For instance, a Suzuki coupling can be performed selectively at the 5-position (iodine) of this compound, leaving the bromine and fluorine atoms untouched for subsequent transformations. acs.org This level of control is crucial for the efficient and rational synthesis of complex, highly substituted pyridine derivatives that would be difficult to access through other means. researchgate.netresearchgate.net

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C5H2BrFIN |

| Molecular Weight | 301.88 g/mol |

| CAS Number | 1061357-89-8 |

| Boiling Point | 266.8±40.0°C at 760 mmHg |

This data is compiled from publicly available sources for informational purposes. chemcd.commoldb.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluoro-5-iodopyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-5-1-3(7)4(8)2-9-5/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGDRIPSIQBDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 4 Fluoro 5 Iodopyridine

Precursor Selection and Strategic Starting Materials

The successful synthesis of 2-Bromo-4-fluoro-5-iodopyridine is highly dependent on the judicious selection of starting materials. An ideal precursor should possess a substitution pattern that facilitates the sequential and regioselective introduction of the desired halogen atoms. The reactivity of the pyridine (B92270) ring is heavily influenced by the electronic nature of its substituents; electron-donating groups activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.

Commonly employed precursors for the synthesis of highly halogenated pyridines include commercially available, simpler halopyridines. For the target molecule, a logical starting material would be a pyridine derivative that already contains one or more of the desired halogens, or a functional group that can be readily converted to a halogen.

Possible strategic starting materials include:

Fluorinated Pyridines: Compounds such as 2-fluoro- or 4-fluoropyridine derivatives are attractive starting points. The fluorine atom can influence the regioselectivity of subsequent halogenation steps through its electronic effects. For instance, 2-Bromo-4-fluoropyridine (B1291336) is a known dihalogenated pyridine that could potentially be a precursor for further iodination researchgate.net.

Aminopyridines: The amino group is a strong activating and directing group. An appropriately substituted aminopyridine can be halogenated, and the amino group can subsequently be removed or converted to a halogen via diazotization reactions (Sandmeyer reaction). For example, 2-aminopyridine can be a versatile starting point for the synthesis of various polysubstituted pyridines ijssst.info.

Pyridine N-oxides: The N-oxide functionality can be used to modulate the reactivity of the pyridine ring and direct halogenation to specific positions, particularly the 2- and 4-positions ub.edu. Subsequent deoxygenation restores the pyridine ring.

The selection of the precursor is often guided by its commercial availability, cost, and the efficiency of the subsequent synthetic steps. A retrosynthetic analysis of this compound suggests that a sequential halogenation strategy starting from a fluorinated pyridine would be a plausible and efficient approach.

Regioselective Halogenation Approaches

Achieving the desired 2-bromo-4-fluoro-5-iodo substitution pattern necessitates highly regioselective halogenation reactions. The inherent electronic properties of the pyridine ring, which is electron-deficient, make direct electrophilic halogenation challenging and often require harsh conditions. Therefore, various strategies have been developed to control the position of halogenation.

Directed Halogenation Techniques

Directed halogenation relies on the presence of a directing group on the pyridine ring to guide the incoming electrophile to a specific position. Common directing groups include those that can coordinate to a metal or reagent, bringing the halogenating agent into proximity with a specific C-H bond.

While not explicitly detailed for this compound, directed metalation is a powerful tool for the functionalization of pyridines. For example, ortho-lithiation of substituted pyridines followed by quenching with an electrophilic halogen source is a common method to introduce halogens at specific positions. The synthesis of the related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, utilizes such strategies, including ortho-lithiation and halogen dance reactions researchgate.netacs.orgnih.gov. These techniques could be adapted for the synthesis of this compound.

Sequential Halogenation Protocols

A more common and practical approach for the synthesis of multi-halogenated pyridines is the sequential introduction of the halogen atoms. This strategy takes advantage of the changing electronic properties of the pyridine ring as each halogen is introduced, which in turn directs the position of the subsequent halogenation.

A plausible sequential halogenation route to this compound could be as follows:

Bromination of a fluorinated precursor: Starting with a 4-fluoropyridine derivative, bromination would likely occur at the 2-position due to the directing effect of the nitrogen atom and the electronic influence of the fluorine.

Iodination of the bromo-fluoro intermediate: The resulting 2-bromo-4-fluoropyridine would then be subjected to iodination. The positions ortho and para to the fluorine are activated towards nucleophilic attack, but electrophilic iodination would be directed by the existing substituents. The 5-position is a likely site for iodination.

Reagents for these steps would be chosen based on their reactivity and selectivity. For bromination, N-bromosuccinimide (NBS) is a common and milder alternative to bromine. For iodination, N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are frequently used slideshare.netevitachem.com. The synthesis of 2-amino-5-bromo-3-iodopyridine from 2-aminopyridine involves a sequential bromination with NBS and then iodination, highlighting the feasibility of such a stepwise approach ijssst.info.

Utility of Phosphine (B1218219) Reagents in Pyridine Halogenation

Phosphine reagents have emerged as useful tools for the regioselective halogenation of pyridines, particularly at the 4-position. This method typically involves the formation of a pyridylphosphonium salt, which then undergoes nucleophilic displacement by a halide. This strategy is effective for halogenating a broad range of unactivated pyridines and can be applied in the late-stage functionalization of complex molecules.

While direct application to the synthesis of this compound has not been reported, the principle could be adapted. For instance, if a suitable precursor with a leaving group at the 4-position were available, a phosphine-mediated reaction could potentially be used to introduce the fluorine atom. However, this is less likely to be the primary route for fluorination, which is more commonly achieved through other methods.

Functional Group Interconversion Strategies in Synthesis

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. In the context of synthesizing this compound, FGI can be a powerful strategy to introduce the desired halogen atoms indirectly.

A key example of FGI in pyridine chemistry is the Sandmeyer reaction. An amino group can be introduced onto the pyridine ring, which can then direct subsequent halogenations. The amino group can then be converted to a diazonium salt, which can be subsequently displaced by a halide (e.g., bromide or iodide). This approach offers a high degree of control over the positioning of the halogen atoms.

For example, a synthetic route could involve:

Starting with a fluorinated aminopyridine.

Performing regioselective bromination and iodination, directed by the amino group.

Converting the amino group to the desired halogen via a diazotization-halogenation sequence.

A patent describes the preparation of various fluoropyridine compounds, including 5-bromo-2-fluoro-4-picoline, starting from aminopicolines and involving diazotization in the presence of hydrogen fluoride (B91410) google.com. This demonstrates the industrial relevance of FGI in the synthesis of halogenated pyridines.

Advanced Catalytic Methods in the Synthesis of this compound

While traditional stoichiometric methods are often employed for the synthesis of highly halogenated pyridines, advanced catalytic methods are gaining prominence due to their efficiency and sustainability. These methods often involve transition-metal catalysis to achieve C-H activation and subsequent functionalization.

Although specific catalytic methods for the direct synthesis of this compound are not well-documented, the field of C-H functionalization of pyridines is rapidly evolving. Palladium-catalyzed cross-coupling reactions, for instance, are widely used to form C-C and C-heteroatom bonds on the pyridine ring. It is conceivable that future developments could lead to catalytic C-H bromination and iodination at specific positions on a fluorinated pyridine precursor.

One relevant advanced method is the "halogen dance" reaction, which involves the base-catalyzed intramolecular migration of a halogen atom to a more thermodynamically stable position. The synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and other polysubstituted pyridines has been achieved using halogen dance reactions researchgate.netacs.orgnih.gov. This type of rearrangement, often mediated by strong bases like lithium diisopropylamide (LDA), can be a powerful tool for accessing specific substitution patterns that are difficult to obtain through direct halogenation researchgate.netclockss.org.

Green Chemistry Considerations in Synthetic Route Design

Green chemistry principles are increasingly being integrated into the design of synthetic routes for complex molecules like this compound. This involves the careful selection of solvents and reagents to reduce waste and toxicity, and the development of novel reaction pathways that are more atom-economical and energy-efficient.

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic, contributing to environmental pollution and posing health risks. The exploration of environmentally benign solvents is a key area of research in the synthesis of pyridine derivatives.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of many organic compounds in water can be a limitation, "on-water" synthesis, where insoluble reactants are vigorously stirred in water, has emerged as a viable technique. nih.gov This method can sometimes lead to enhanced reactivity and selectivity. For the synthesis of polysubstituted pyridines, water has been successfully employed as a solvent in various reaction types, often leading to simplified work-up procedures and reduced environmental impact. nih.gov For instance, an eco-friendly "on-water" protocol for the catalyst-free synthesis of Hantzsch dihydropyridines has been developed, highlighting the potential of water as a medium for pyridine ring formation. nih.gov

Solvent-free, or solid-state, reactions represent another important green chemistry approach. These reactions, often facilitated by mechanical grinding (mechanochemistry), can lead to significantly reduced waste, shorter reaction times, and can sometimes provide access to products that are not formed in solution. mdpi.com An example of this is the iodination of pyrimidine derivatives under solvent-free conditions using solid iodine and a nitrate salt as the iodinating reagent. mdpi.com This approach avoids the use of toxic reagents and acidic conditions typically associated with such halogenations.

The following table summarizes some environmentally benign solvents and their potential applications in the synthesis of halogenated pyridines.

| Solvent/Condition | Advantages | Potential Application in Pyridine Synthesis |

| Water | Non-toxic, non-flammable, abundant, readily available. | Hantzsch dihydropyridine synthesis, other pyridine ring-forming reactions. nih.gov |

| Solvent-Free (Mechanochemistry) | Reduced waste, shorter reaction times, potential for novel reactivity. | Halogenation of pyridine rings. mdpi.com |

| Ethanol | Renewable resource, biodegradable, low toxicity. | Solvent for microwave-assisted synthesis of pyridine derivatives. nih.gov |

| Polyethylene Glycol (PEG) | Low volatility, thermal stability, recyclability. | Fischer indole synthesis to form carbazole derivatives, a related heterocyclic synthesis. |

Many conventional methods for the synthesis and functionalization of pyridines rely on transition metal catalysts. While effective, these metals can be expensive, toxic, and difficult to remove from the final product, which is a significant concern in pharmaceutical applications. Consequently, there is a growing interest in the development of metal-free synthetic methodologies.

Metal-free approaches for the synthesis of pyridines often involve the use of organocatalysts or proceed through metal-free reaction cascades. For instance, a metal-free protocol for the assembly of polysubstituted pyridines from oximes and acroleins has been demonstrated using a combination of iodine and triethylamine. nih.gov This reaction proceeds through a radical pathway and offers high chemo-selectivity and broad functional group tolerance. nih.gov

In the context of halogenation, which is a key step in the synthesis of this compound, metal-free methods are highly desirable. A facile transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite or bromite as the halogen source has been reported. nih.gov This method provides an efficient way to form C-Cl or C-Br bonds without the need for a metal catalyst. nih.gov While this has been demonstrated on a fused pyridine system, the principle could potentially be adapted for the direct halogenation of substituted pyridines.

The table below outlines some examples of metal-free approaches for the synthesis and functionalization of pyridine derivatives.

| Reaction Type | Reagents/Conditions | Key Features |

| Pyridine Synthesis | Oximes, Acroleins, Iodine, Triethylamine | Metal-free, radical pathway, high chemo-selectivity. nih.gov |

| C-H Halogenation | Sodium Chlorite/Bromite, Acetic Acid | Metal-free, regioselective chlorination and bromination of imidazo[1,2-a]pyridines. nih.gov |

| Pyridine Synthesis | Benzyl alcohol, Acetophenones, Ammonium acetate, TBHP | Use of a surface-modified PET@UiO-66 vial as a recyclable catalyst system. acs.org |

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering several advantages over traditional batch processing. flinders.edu.aunih.govresearchgate.net These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for handling hazardous reagents, and the potential for straightforward scalability. flinders.edu.au

The application of continuous-flow technology to the synthesis of pyridines and other heterocyclic compounds is an active area of research. Flow chemistry can facilitate multi-step syntheses by integrating reaction, separation, and purification steps into a single, continuous process. flinders.edu.au This approach can significantly reduce production time and manual handling.

For the synthesis of highly substituted pyridines, flow chemistry can be particularly advantageous. For instance, the generation and use of organometallic reagents, which are often required for the introduction of substituents onto the pyridine ring, can be performed more safely and efficiently in a flow reactor. researchgate.net The short residence times and excellent temperature control in microreactors can suppress side reactions and improve yields. flinders.edu.au A multi-step continuous-flow synthesis of functionalized pyridines has been demonstrated, showcasing the ability to perform sequential transformations in an automated fashion. flinders.edu.au

The table below highlights the key advantages of continuous-flow synthesis and their relevance to the preparation of complex molecules like this compound.

| Advantage of Continuous-Flow Synthesis | Relevance to this compound Synthesis |

| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates. |

| Precise Process Control | Improved selectivity and yield through fine-tuning of reaction parameters. |

| Rapid Reaction Optimization | Efficient screening of reaction conditions to identify optimal parameters. |

| Scalability | Straightforward scale-up from laboratory to production quantities. flinders.edu.au |

| Integration of Multiple Steps | Potential for a fully automated, multi-step synthesis from simple precursors. flinders.edu.au |

Reactivity Profiles and Transformative Chemistry of 2 Bromo 4 Fluoro 5 Iodopyridine

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful tool for the functionalization of aromatic and heteroaromatic rings. In the case of 2-Bromo-4-fluoro-5-iodopyridine, the significant difference in the reactivity of the carbon-halogen bonds—with the C-I bond being the most labile, followed by the C-Br bond, and the C-F bond being the most robust—dictates the regioselectivity of these transformations.

The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for highly regioselective metalation at the 5-position of the pyridine (B92270) ring. This selectivity is a cornerstone of its synthetic utility, enabling the introduction of a wide array of electrophiles at this specific site.

When this compound is treated with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C), a rapid halogen-metal exchange occurs, selectively replacing the iodine atom. The resulting 2-bromo-4-fluoro-5-lithiopyridine is a potent nucleophile that can react with various electrophiles to yield 5-substituted pyridine derivatives.

Similarly, the formation of a Grignard reagent can be achieved with high regioselectivity. The reaction with magnesium metal, often initiated with reagents like isopropylmagnesium chloride, proceeds preferentially at the C-I bond. This generates the corresponding 5-pyridylmagnesium halide, which serves as a less reactive but still highly effective nucleophile for subsequent functionalization.

Table 1: Examples of Regioselective Lithiation and Subsequent Electrophilic Quench

| Reagent 1 | Reagent 2 (Electrophile) | Product |

| n-Butyllithium | N,N-Dimethylformamide (DMF) | 2-Bromo-4-fluoro-5-formylpyridine |

| tert-Butyllithium | Carbon dioxide (CO₂) | 2-Bromo-4-fluoro-5-carboxypyridine |

| Isopropylmagnesium chloride | Trimethyl borate | (2-Bromo-4-fluoropyridin-5-yl)boronic acid |

While direct halogen-metal exchange at the most reactive C-I bond is the predominant pathway, the potential for "halogen dance" reactions exists, particularly under specific conditions. A halogen dance is an isomerization reaction where a halogen atom appears to "migrate" from one position to another on an aromatic ring, proceeding through a series of metalation and deprotonation-reprotonation steps.

For this compound, a halogen dance could theoretically be initiated by the formation of the 5-lithiated species. If this intermediate does not react with an electrophile, it could potentially rearrange to a thermodynamically more stable lithiated isomer. However, due to the high reactivity of the initial organolithium species and the well-defined regioselectivity of the initial exchange, such "halogen dance" reactions are generally not the primary observed pathway under standard synthetic conditions. The controlled, low-temperature environment typically used for these transformations favors the direct and selective functionalization at the 5-position.

Transition Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound is elegantly exploited in transition metal-catalyzed cross-coupling reactions. These reactions allow for the sequential and site-selective introduction of various substituents, making this compound an ideal scaffold for building molecular complexity.

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. The higher reactivity of the C-I bond allows for selective coupling at the 5-position while leaving the C-Br bond intact for subsequent transformations.

By carefully selecting the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₃PO₄), and a suitable boronic acid or ester, a new carbon-carbon bond can be formed exclusively at the iodine-bearing carbon. The resulting 2-bromo-4-fluoro-5-aryl (or alkyl/vinyl) pyridine can then be subjected to a second Suzuki-Miyaura coupling under more forcing conditions to react at the less reactive C-Br bond.

Table 2: Sequential Suzuki-Miyaura Coupling of this compound

| Step | Coupling Partner | Position of Reaction | Product |

| 1 | Phenylboronic acid | 5-position (C-I) | 2-Bromo-4-fluoro-5-phenylpyridine |

| 2 | 4-Methoxyphenylboronic acid | 2-position (C-Br) | 4-Fluoro-2-(4-methoxyphenyl)-5-phenylpyridine |

The Stille coupling utilizes organostannane reagents in a palladium-catalyzed reaction to form carbon-carbon bonds. Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds with high regioselectivity. The C-I bond reacts preferentially under mild conditions, allowing for the selective introduction of a substituent at the 5-position.

This chemoselectivity is crucial for multi-step syntheses where the bromine atom at the 2-position is reserved for a later functionalization step. The choice of catalyst and ligands can be fine-tuned to optimize the reaction yield and prevent side reactions.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. When applied to this compound, the reaction demonstrates excellent regioselectivity for the C-I bond.

This allows for the direct and efficient installation of an alkynyl group at the 5-position of the pyridine ring. The resulting 5-alkynyl-2-bromo-4-fluoropyridine is a valuable intermediate that can undergo further transformations, such as click chemistry reactions or a second cross-coupling at the 2-position.

Table 3: Regioselective Cross-Coupling Reactions of this compound

| Coupling Reaction | Reagents | Position of Reaction | Product Class |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | 5-position (C-I) | 5-Aryl-2-bromo-4-fluoropyridines |

| Stille | R-Sn(Bu)₃, Pd catalyst | 5-position (C-I) | 2-Bromo-4-fluoro-5-substituted pyridines |

| Sonogashira | R-C≡CH, Pd/Cu catalyst, Base | 5-position (C-I) | 5-Alkynyl-2-bromo-4-fluoropyridines |

Negishi Coupling Protocols

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a potent method for forming carbon-carbon bonds. In the context of polyhalogenated pyridines like this compound, the reaction proceeds with high chemoselectivity. The selectivity is governed by the relative reactivity of the carbon-halogen bonds towards the palladium(0) catalyst in the oxidative addition step, which follows the established trend: C−I > C−Br >> C−F.

Consequently, Negishi coupling on this compound would occur exclusively at the C-5 position, leaving the bromo and fluoro substituents intact for subsequent functionalization. While direct literature on the Negishi coupling of this specific substrate is not prevalent, protocols for closely related halopyridines demonstrate the feasibility and selectivity of this transformation. For instance, modified Negishi couplings using tetrakis(triphenylphosphine)palladium(0) have proven effective for coupling organozinc pyridyl reagents with 2-bromopyridines. organic-chemistry.org Studies on other multi-halogenated systems have shown that reactions with iodopyridines often result in the highest yields, underscoring the preferential reactivity of the C-I bond. researchgate.net

Table 1: Representative Conditions for Selective Negishi Coupling at the C-5 Position

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Substrate | This compound | Multi-halogenated electrophile. |

| Coupling Partner | Organozinc Reagent (e.g., R-ZnCl) | Nucleophilic component. |

| Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(2-furyl)₃ | Facilitates the cross-coupling cycle. organic-chemistry.orgresearchgate.net |

| Solvent | THF or DMF | Common aprotic polar solvents for Negishi reactions. organic-chemistry.org |

| Temperature | Room Temperature to 60 °C | Bromo-pyridines can react at room temperature, though mild heating may be required. organic-chemistry.org |

| Outcome | Selective formation of 2-bromo-4-fluoro-5-substituted-pyridine. | The C-I bond reacts preferentially over the C-Br and C-F bonds. |

Heck Reactions

The Mizoroki-Heck reaction provides a method for the arylation or vinylation of alkenes using an aryl or vinyl halide. Similar to other palladium-catalyzed cross-couplings, the reaction with this compound demonstrates high chemoselectivity. The oxidative addition of the palladium catalyst to the carbon-halogen bond occurs preferentially at the most labile site, the C-5 iodo group.

This selectivity allows for the introduction of an alkenyl substituent at the C-5 position while preserving the C-2 bromo and C-4 fluoro groups for potential downstream reactions. Numerous protocols exist for the Heck reaction of aryl bromides and iodides, including various bromopyridines, with a wide range of alkenes. organic-chemistry.orgresearchgate.net The reaction is typically performed in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 2: General Protocol for Chemoselective Heck Reaction

| Reagent/Condition | Example | Role |

|---|---|---|

| Halopyridine | This compound | Electrophilic partner. |

| Alkene | Methyl acrylate, Styrene | Nucleophilic partner. |

| Catalyst | Pd(OAc)₂ | Palladium(0) precursor. researchgate.net |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the palladium center. |

| Base | Et₃N, NaOAc | Neutralizes the generated HX. researchgate.net |

| Solvent | DMF, Acetonitrile (B52724) | Aprotic polar solvent. |

| Expected Product | 2-Bromo-4-fluoro-5-alkenylpyridine | Selective reaction at the C-I bond. |

Chemoselectivity in Multi-Halogenated Pyridine Systems

The utility of this compound as a synthetic intermediate is fundamentally rooted in the predictable chemoselectivity of its three carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The established reactivity hierarchy is C(sp²)−I > C(sp²)−Br > C(sp²)−Cl > C(sp²)−F. This sequence allows for the stepwise functionalization of the pyridine ring.

The selectivity arises from differences in bond dissociation energies (BDEs) and the energetics of the rate-determining oxidative addition step. The C-I bond is the longest and weakest, making it the most susceptible to cleavage by a low-valent palladium complex. This principle has been demonstrated in various multi-halogenated heterocyclic systems. For example, in the cross-coupling of 5-bromo-2-iodopyrimidine, reactions occur exclusively at the iodo-substituted position. rsc.org Similarly, Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine (B1312466) selectively targets the C-I bond over the C-F bond. researchgate.net

This predictable reactivity allows for a synthetic strategy where the C-5 position is functionalized first via its iodo group (e.g., through Suzuki, Heck, or Negishi coupling). The resulting 2-bromo-4-fluoropyridine (B1291336) derivative can then undergo a second cross-coupling reaction at the C-2 bromo position under slightly more forcing conditions. The C-F bond typically remains unreactive under these conditions, serving as a stable substituent or as a site for subsequent nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Selective Fluorine Displacement

In contrast to palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr) on the this compound ring proceeds via a different mechanism with opposite regioselectivity. The SNAr reaction is governed by the activation of the halogen position by the electron-withdrawing pyridine nitrogen. Positions ortho (C2, C6) and para (C4) to the nitrogen are highly activated toward nucleophilic attack.

In this compound, the fluorine atom is at the activated C-4 (para) position. Fluorine's high electronegativity strongly polarizes the C-F bond and makes the carbon atom highly electrophilic, facilitating the initial rate-determining attack by a nucleophile to form a stable Meisenheimer intermediate. Therefore, SNAr reactions occur with high selectivity at the C-4 position, leading to the displacement of the fluoride (B91410) ion. stackexchange.com Studies on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine confirm that SNAr reactions proceed with high regioselectivity at the C4-fluoro position. researchgate.net This selective displacement occurs with a wide variety of nucleophiles, including alkoxides, thiolates, and amines. researchgate.netrsc.org

Reactivity of Bromine and Iodine to Nucleophiles

In SNAr reactions, the typical halide reactivity order is F > Cl > Br > I. This is because the rate-determining step is the formation of the Meisenheimer complex through nucleophilic attack, which is favored by the powerful inductive electron-withdrawing effect of fluorine. The greater ability of bromine and iodine to act as leaving groups is less important in this step. nih.gov

For this compound, the C-Br bond is at the C-2 (ortho) position, which is also activated by the ring nitrogen. However, the activation at the C-4 position is generally considered stronger, and the C-F bond is intrinsically more reactive in SNAr. The C-I bond at the C-5 (meta) position is not electronically activated by the nitrogen atom and is thus essentially unreactive toward nucleophilic aromatic substitution. While the C-2 bromo group could theoretically be displaced under harsh conditions, the C-4 fluoro group is overwhelmingly the preferred site for substitution by common nucleophiles under mild to moderate conditions. Computational and experimental studies on pyridinium (B92312) ions suggest that while the loss of Cl⁻, Br⁻, and I⁻ can be concerted (E2-like), the departure of F⁻ is a subsequent, rapid step after deprotonation of the addition intermediate (E1cB-like), but the initial attack remains the key selectivity-determining factor. nih.gov

Site-Selective Amination Pathways

Site-selective amination of this compound via an SNAr mechanism provides a direct route to valuable 4-aminopyridine (B3432731) derivatives. Following the principles outlined above, amines will selectively attack the most electrophilic, nitrogen-activated C-4 position, displacing the fluoride anion. This transformation can be carried out under metal-free conditions, highlighting the intrinsic reactivity of the substrate. rsc.org

The reaction provides a powerful method for installing primary or secondary amine functionalities while preserving the bromine and iodine atoms for subsequent orthogonal transformations, such as cross-coupling reactions. This pathway is a cornerstone of late-stage functionalization strategies for building molecular complexity. nih.gov

Table 3: Predicted Outcome of Site-Selective Amination (SNAr)

| Parameter | Detail | Reference Principle |

|---|---|---|

| Substrate | This compound | Polyhalogenated pyridine. |

| Reagent | Primary or Secondary Amine (e.g., Morpholine, Aniline) | Nucleophile. |

| Conditions | Base (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMSO, DMF), Heat | Typical SNAr conditions. |

| Reactive Site | C-4 (Fluoro) | Position is para to ring nitrogen, making it most activated for SNAr. stackexchange.comrsc.org |

| Unreactive Sites | C-2 (Bromo), C-5 (Iodo) | C-Br is less reactive than C-F in SNAr; C-I is at an unactivated meta position. |

| Product | 4-Amino-2-bromo-5-iodopyridine | Selective displacement of fluoride. |

Electrophilic Substitution and Directed Ortho-Metalation (DoM)

The pyridine ring is inherently electron-deficient, which generally makes it less susceptible to electrophilic aromatic substitution compared to benzene. However, the electronic nature of the existing substituents on this compound significantly influences the outcome of such reactions. The fluorine atom at the 4-position and the bromine atom at the 2-position are strongly electron-withdrawing, further deactivating the ring towards electrophilic attack. Conversely, the iodine at the 5-position is the most polarizable and can influence the regioselectivity of certain reactions.

While direct electrophilic substitution on this compound is challenging due to the deactivated nature of the pyridine ring, related chemistries on similar scaffolds have been reported. For instance, the nitration of a related 2-bromo-4-fluoropyridine derivative to produce 2-bromo-4-fluoro-5-iodo-3-nitropyridine demonstrates that under forcing conditions, an electrophile can be introduced onto the ring. bldpharm.com

A more powerful and regioselective method for the functionalization of such electron-poor aromatic systems is Directed Ortho-Metalation (DoM) . organic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a potent nucleophilic organolithium intermediate. organic-chemistry.orgossila.com This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.orgossila.com

In the context of halogenated pyridines, the pyridine nitrogen itself can act as a weak directing group. However, the presence of other directing groups can provide more precise control. For a molecule like this compound, the most acidic proton is likely at the C-3 position, ortho to both the bromo and fluoro substituents, and at the C-6 position, ortho to the pyridine nitrogen. The outcome of a DoM reaction would be highly dependent on the specific organolithium reagent used and the reaction conditions.

In a study on the closely related 5-bromo-2-chloro-4-fluoro-3-iodopyridine, ortho-lithiation using Knochel-Hauser base (TMPMgCl·LiCl) followed by quenching with an electrophile successfully introduced substituents at the C-6 position. acs.org A similar strategy could foreseeably be applied to this compound.

Table 1: Potential Directed Ortho-Metalation Reactions of this compound (Hypothetical)

| Directing Group | Base | Electrophile (E+) | Product |

| Pyridine Nitrogen | n-BuLi/TMEDA | (CH₃)₃SiCl | 2-Bromo-4-fluoro-5-iodo-6-(trimethylsilyl)pyridine |

| Pyridine Nitrogen | LDA | DMF | 2-Bromo-4-fluoro-5-iodo-6-formylpyridine |

| Pyridine Nitrogen | TMPMgCl·LiCl | I₂ | 2-Bromo-4-fluoro-5,6-diiodopyridine |

Note: The reactions in this table are hypothetical and based on the known reactivity of similar compounds.

Radical Reactions Involving Halogen Atoms

The halogen atoms on the this compound ring can participate in radical reactions, offering alternative pathways for functionalization. The carbon-halogen bond strengths decrease in the order C-F > C-Cl > C-Br > C-I, making the C-I bond the most susceptible to homolytic cleavage and participation in radical processes.

While specific radical reactions on this compound are not extensively documented, the principles of radical chemistry suggest several possibilities. For instance, radical dehalogenation or coupling reactions initiated by radical initiators (e.g., AIBN) or photoredox catalysis could be envisioned.

In a broader context, the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a known pathway for the substitution of halides on aromatic rings, including halopyridines. This mechanism involves the formation of a radical anion intermediate. It has been noted that for some 2-halopyridines, reactions with nucleophiles proceed more efficiently with bromo-substituted pyridines than with fluoro-substituted ones, which is attributed to the operation of an SRN1 mechanism. sigmaaldrich.com This suggests that the bromo group at the C-2 position of this compound could potentially undergo substitution via a radical pathway under specific conditions.

Functional Group Interconversions and Derivatization Strategies

The multiple halogen substituents on this compound provide a rich platform for a variety of functional group interconversions and derivatization strategies, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds is key to achieving selective functionalization. The C-I bond is generally more reactive in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings.

This differential reactivity allows for a stepwise functionalization approach. For example, a Suzuki coupling could be performed selectively at the C-5 position, leaving the C-2 bromine atom intact for a subsequent, different cross-coupling reaction. A study on 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrated the feasibility of sequential, halogen-selective Suzuki reactions. acs.org A similar strategy would be highly applicable to this compound.

Table 2: Representative Cross-Coupling Reactions for Derivatization (Based on Analogous Systems)

| Reaction Type | Position | Catalyst | Coupling Partner | Product | Reference |

| Suzuki Coupling | C-5 (Iodo) | Pd(PPh₃)₄ | Arylboronic acid | 2-Bromo-4-fluoro-5-arylpyridine | sigmaaldrich.com |

| Sonogashira Coupling | C-5 (Iodo) | PdCl₂(PPh₃)₂/CuI | Terminal alkyne | 2-Bromo-4-fluoro-5-alkynylpyridine | ossila.com |

| Stille Coupling | C-5 (Iodo) | Pd(PPh₃)₄ | Organostannane | 2-Bromo-4-fluoro-5-organopyridine | ossila.com |

| Suzuki Coupling | C-2 (Bromo) | Pd(dppf)Cl₂ | Arylboronic acid | 2-Aryl-4-fluoro-5-iodopyridine | acs.org |

Furthermore, the bromine and iodine atoms can be converted into other functional groups through metal-halogen exchange followed by quenching with an electrophile. For instance, treatment with an organolithium reagent like n-butyllithium at low temperatures would preferentially lead to lithium-iodine exchange at the C-5 position, generating a lithiated intermediate that can be trapped with various electrophiles.

The fluorine atom at the C-4 position is generally the least reactive towards substitution but plays a significant role in modulating the electronic properties of the ring and influencing the reactivity of the other positions.

Strategic Applications of 2 Bromo 4 Fluoro 5 Iodopyridine in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Systems

The primary utility of 2-Bromo-4-fluoro-5-iodopyridine in synthetic chemistry stems from its capacity to undergo a variety of cross-coupling reactions with high regioselectivity. The differing bond strengths and reactivities of the C-I, C-Br, and C-F bonds allow for a stepwise approach to molecular construction.

The carbon-iodine bond is the most labile and is thus the preferred site for initial cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be selectively performed at the C5-position. For instance, related iodo-pyridines are readily used in Suzuki coupling reactions with various boronic acids to form C-C bonds, leading to the synthesis of complex biaryl compounds. sigmaaldrich.com Similarly, Stille coupling is employed to create functionalized bipyridine ligands, which are crucial in coordination chemistry. Sonogashira coupling provides a pathway to introduce alkynyl moieties, further expanding the molecular diversity. ossila.com

Following the functionalization at the iodo-position, the less reactive carbon-bromine bond at the C2-position can be targeted. This sequential approach is a powerful strategy for building highly substituted pyridine (B92270) rings. Palladium-catalyzed α-arylation of esters has been demonstrated with related bromopyridines to yield 4-pyridylcarboxypiperidines. chemicalbook.com Ullmann-type homocoupling of similar iodo- and bromo-pyridines can also be used to synthesize symmetrical bipyridyls, which are important structural motifs in many complex heterocyclic systems. rsc.org

The carbon-fluorine bond is the most robust under typical cross-coupling conditions. However, it is susceptible to nucleophilic aromatic substitution (SNAr), a reaction of immense importance for introducing heteroatom-based functional groups. nih.gov This orthogonal reactivity ensures that the fluorine atom remains intact during C-C bond-forming reactions, only to be replaced by a desired nucleophile in a later synthetic step. This capability is crucial for synthesizing complex ligands, such as the 2,2'-bipyridine (B1663995) ligands derived from 2-bromo-4-fluoropyridine (B1291336) used in organometallic complexes. ossila.com

| Reaction Type | Target Halogen | Product Type | Application Area | Citation |

| Suzuki Coupling | Iodine/Bromine | Biaryl Compounds | Pharmaceuticals, Materials | sigmaaldrich.com |

| Stille Coupling | Iodine/Bromine | Functionalized Bipyridines | Catalysis, Ligands | ossila.com |

| Sonogashira Coupling | Iodine/Bromine | Alkynyl Pyridines | Materials, Halogenating Reagents | ossila.com |

| Ullmann Coupling | Iodine | Symmetrical Bipyridyls | Ligands, Materials | rsc.org |

| Nucleophilic Substitution (SNAr) | Fluorine | Amino-, Alkoxy-, Thio-pyridines | Pharmaceuticals, Functional Materials | nih.gov |

Precursor for Advanced Pharmaceutical Intermediates

Halogenated pyridines are prevalent scaffolds in medicinal chemistry, and this compound serves as a high-value intermediate for pharmaceutical research and development. nih.govbiosynth.com Its utility is rooted in its capacity to generate a wide array of derivatives for structure-activity relationship (SAR) studies.

The creation of novel pharmaceutical candidates often requires the synthesis of libraries of related compounds. This compound is an ideal starting material for this purpose due to the distinct reactivity of its halogen substituents. Chemists can leverage this differential reactivity to introduce a variety of functional groups at specific positions on the pyridine ring.

A typical synthetic strategy involves:

Selective functionalization at C5: Utilizing the high reactivity of the C-I bond in palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups.

Sequential functionalization at C2: Targeting the C-Br bond for a second cross-coupling reaction, building further complexity. This has been used in the synthesis of mGluR5 antagonists for treating neuropathic pain from related bromofluoropyridines. chemicalbook.com

Substitution at C4: Employing the SNAr reaction at the C-F bond to introduce oxygen, nitrogen, or sulfur nucleophiles. This method is particularly powerful for installing functionalities that are often critical for biological activity and modulating physicochemical properties. nih.gov

An alternative strategy involves metal-halogen exchange. For instance, related polyhalogenated pyridines can undergo magnesiation, followed by trapping with various electrophiles to generate a diverse set of pentasubstituted pyridines with desired functionalities for further chemical manipulation. nih.gov

| Position | Halogen | Typical Reaction | Introduced Functionality | Citation |

| C5 | Iodine | Suzuki, Stille, Sonogashira | Aryl, Alkyl, Alkynyl, Amino | guidechem.com |

| C2 | Bromine | Suzuki, α-Arylation | Aryl, Carboxypiperidines | chemicalbook.com |

| C4 | Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | nih.gov |

The pyridine ring is a bioisostere for a phenyl group and is a key component in numerous approved drugs. nih.gov The ability to precisely modify substituents around this core is central to rational drug design. This compound is a powerful tool in this context for several reasons.

Firstly, the presence of fluorine is often beneficial in drug candidates, as it can enhance metabolic stability, binding affinity, and membrane permeability. Secondly, the building block is perfectly suited for late-stage functionalization. nih.gov This allows medicinal chemists to synthesize a core structure and then, in the final steps, create a diverse library of analogues by varying the groups introduced via C-I, C-Br, and C-F chemistry. This approach significantly accelerates the exploration of SAR. For example, a sequence of C-H bond fluorination followed by SNAr on a complex pyridine core was used to conveniently synthesize analogues of Roflumilast, a PDE-4 inhibitor, which would have otherwise required lengthy de novo syntheses. nih.gov This highlights the efficiency gained by using such pre-functionalized heterocyclic building blocks.

Intermediate in Agrochemical Synthesis

The development of novel pesticides and herbicides relies on the discovery of new molecular scaffolds with high efficacy and selectivity. Halogenated heterocycles are a well-established class of compounds in agrochemical research. Related building blocks, such as 2-Bromo-4-iodopyridine, are noted as important intermediates in the synthesis of agrochemicals. thermofisher.com The pyridine core is present in a number of commercial pesticides. Given its dense functionalization, this compound represents a promising, albeit less documented, starting point for the synthesis of new, potentially potent agrochemical agents. The ability to introduce a wide range of substituents allows for the fine-tuning of properties such as target specificity, environmental persistence, and bioavailability.

Utility in Materials Science Applications

The synthesis of advanced organic materials for electronics and photonics often requires building blocks that can form well-defined, conjugated systems. The reactivity of this compound makes it a valuable intermediate for creating such materials.

While direct polymerization of this compound is not a primary application, its role in synthesizing highly functionalized monomers is significant. Cross-coupling reactions are fundamental to creating the conjugated backbones of advanced polymers.

Using Stille or Ullmann coupling reactions, this building block can be converted into substituted bipyridines. ossila.comrsc.org These resulting bipyridyls are classic ligands and monomers for the synthesis of coordination polymers, metallopolymers, and supramolecular assemblies. The substituents, introduced via the halogen handles of the original building block, can be used to tune the electronic properties, solubility, and morphology of the final polymer.

A pertinent example from a related compound, 2-bromo-4-fluoropyridine, is its use in synthesizing specialized bipyridine ligands. ossila.com These ligands, in turn, were used to prepare a Janus-type organoiridium complex with applications in Organic Light-Emitting Diodes (OLEDs), demonstrating a clear path from a simple halogenated pyridine to a functional material. ossila.com

| Derived Heterocycle | Synthetic Method | Potential Material Application | Citation |

| Functionalized 2,2'-Bipyridines | Stille Coupling | Ligands for OLEDs, Catalysts | ossila.com |

| Substituted 4,4'-Bipyridyls | Ullmann Coupling | Coordination Polymers, Metal-Organic Frameworks (MOFs) | rsc.org |

| Arylene-Pyridylene Systems | Suzuki Coupling | Conjugated Polymers for Organic Electronics | sigmaaldrich.com |

Precursor for Optoelectronic Materials

The inherent electronic properties of the fluorinated and halogenated pyridine ring suggest that this compound could be a viable precursor for novel optoelectronic materials. The distinct reactivity of the bromo and iodo substituents allows for programmed introduction of different aryl or vinyl groups through reactions like Suzuki or Stille coupling. This could enable the synthesis of conjugated oligomers and polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). However, specific research literature detailing the synthesis and characterization of optoelectronic materials directly from this compound is not extensively documented in current public databases.

Role in Ligand Design for Transition Metal Catalysis

Pyridyl scaffolds are fundamental components of ligands in transition metal catalysis due to the strong coordination of the pyridine nitrogen to metal centers. The presence of multiple halogen atoms on this compound offers synthetic handles to build complex, multifunctional ligands. For instance, selective coupling at the iodine or bromine positions could be used to introduce phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) moieties. The fluorine atom can also modulate the electronic properties of the resulting ligand, influencing the catalytic activity of the metal complex. Despite this potential, specific examples and detailed studies of ligands synthesized from this compound and their application in catalytic processes are not prominently featured in the available scientific literature.

Preparation of Chemosensors and Probes (Synthetic Aspects)

The most clearly documented strategic application of this compound is as a key intermediate in the synthesis of specialized chemical probes for biomedical imaging. google.comgoogle.com Its role has been specifically highlighted in the creation of novel heteroaryl compounds designed to detect Tau protein aggregates, which are pathological hallmarks of Alzheimer's disease. google.com

The synthesis of these advanced probes leverages the differential reactivity of the halogen substituents on the pyridine ring. Patent literature describes the preparation of this compound as a crucial step in a multi-step synthetic sequence. google.com The process involves the conversion of an amino group on a related pyridine to a bromine atom, yielding the desired trifunctionalized intermediate.

Synthetic Route for this compound

This interactive table summarizes the synthesis of this compound as described in patent literature. google.com

| Step | Starting Material | Reagents | Conditions | Product |

| 1 | 4-fluoro-5-iodopyridin-2-amine | tert-butyl nitrite (B80452), Copper(I) bromide | Acetonitrile (B52724), 60 °C, 16 h | This compound |

This intermediate, this compound, is then used in subsequent coupling reactions to build the final, complex imaging agent. google.com The compound's utility lies in its ability to act as a scaffold, allowing for the precise and controlled addition of other chemical moieties necessary for the probe's function, such as thiophene-based optical ligands that confer the ability to selectively bind to and detect the target protein pathology. google.com The resulting molecules function as fluorescent probes or Positron Emission Tomography (PET) imaging agents for the in-vivo detection of neurological disorders.

Computational and Theoretical Investigations of 2 Bromo 4 Fluoro 5 Iodopyridine

Electronic Structure Analysis and Molecular Orbital Theory

A thorough analysis of the electronic structure of 2-Bromo-4-fluoro-5-iodopyridine would provide fundamental insights into its chemical properties. This is typically achieved using quantum chemical calculations, such as Density Functional Theory (DFT).

Key Parameters and Their Significance:

| Parameter | Description | Predicted Significance for this compound |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. Its energy level relates to the molecule's ability to donate electrons. | The distribution of the HOMO would indicate the most nucleophilic sites on the pyridine (B92270) ring. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. Its energy level relates to the molecule's ability to accept electrons. | The LUMO distribution is crucial for predicting where nucleophilic attack is most likely to occur. |

| Molecular Electrostatic Potential (MEP) Map | A visual representation of the charge distribution on the molecule's surface. | The MEP map would reveal electron-rich (negative potential) and electron-deficient (positive potential) regions, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively. |

| Natural Bond Orbital (NBO) Analysis | A method to study charge transfer and bonding interactions within the molecule. | NBO analysis would quantify the hybridization of atomic orbitals and the delocalization of electron density, providing a detailed picture of the electronic effects of the three different halogen substituents. |

For a molecule like this compound, the interplay of the inductive effects of the electronegative fluorine and bromine atoms, and the polarizability of the iodine atom, would create a complex electronic landscape. DFT calculations would be essential to precisely map these effects.

Prediction of Regioselectivity and Chemoselectivity in Chemical Reactions

The presence of three different halogens at distinct positions on the pyridine ring makes the prediction of regioselectivity and chemoselectivity in reactions a key challenge. Computational studies are invaluable for understanding and predicting the outcomes of reactions such as cross-coupling, lithiation, and nucleophilic aromatic substitution.

Factors Governing Selectivity:

The regioselectivity of reactions on polyhalogenated heterocycles is governed by a combination of factors:

Carbon-Halogen Bond Dissociation Energy (BDE): The strength of the C-X bond often dictates the ease of its cleavage. In general, the C-I bond is weaker than the C-Br bond, which is in turn weaker than the C-F bond. This suggests that reactions involving oxidative addition, such as Suzuki or Stille coupling, would likely occur preferentially at the C-I bond.

LUMO Coefficients: The site with the largest LUMO coefficient is generally the most susceptible to nucleophilic attack. In pyridines, the positions ortho and para to the nitrogen atom are typically more electron-deficient.

Steric Hindrance: The size of the halogen atoms and other substituents can influence the accessibility of a reaction site to a catalyst or reagent.

Reaction Mechanism: The specific mechanism of a reaction (e.g., SNAr, oxidative addition) will have its own set of governing principles for selectivity.

Computational modeling can be used to calculate these properties and predict the most likely site of reaction under different conditions. For instance, in a palladium-catalyzed cross-coupling reaction, calculations could determine the activation energies for oxidative addition at the C-Br and C-I bonds, thereby predicting the chemoselectivity.

Mechanistic Studies of Key Transformations

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and for the rational design of new transformations. Computational chemistry allows for the exploration of reaction pathways, the identification of transition states, and the calculation of activation barriers.

For this compound, key transformations of interest would include:

Suzuki-Miyaura Coupling: A mechanistic study would involve modeling the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps. This could reveal the rate-determining step and the factors influencing the efficiency of the reaction at the different halogenated positions.

Stille Coupling: Similar to the Suzuki reaction, a computational study could elucidate the mechanism and predict the selectivity.

Lithiation/Halogen-Metal Exchange: The regioselectivity of deprotonation or halogen-metal exchange is often difficult to predict. DFT calculations can model the interaction of the pyridine with an organolithium reagent and determine the most stable intermediate, thus predicting the site of lithiation.

These studies often involve locating the transition state structures for each elementary step and calculating the corresponding energy barriers. This provides a quantitative picture of the reaction mechanism and can explain experimentally observed outcomes.

Molecular Dynamics Simulations and Conformation Analysis

While the pyridine ring itself is aromatic and therefore largely planar, the substituents can have some rotational freedom. Molecular dynamics (MD) simulations could be employed to study the conformational preferences and dynamics of this compound, particularly in different solvent environments.

MD simulations track the movement of atoms over time, providing insights into:

Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

Intermolecular Interactions: In the solid state or in concentrated solutions, MD can model how molecules of this compound interact with each other.

For a relatively rigid molecule like this, the conformational space is limited. However, understanding its dynamic behavior in a reaction medium can still provide valuable context for its reactivity. No specific molecular dynamics studies for this compound have been identified in the reviewed literature.

Quantitative Structure-Property Relationships (QSPR) related to Synthetic Efficiency

Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the structural or physicochemical properties of a molecule and a specific property, such as synthetic yield or reaction rate.

To develop a QSPR model for the synthetic efficiency of reactions involving this compound, one would need a dataset of reactions with varying substrates, catalysts, and conditions, along with their corresponding yields. Molecular descriptors for each reactant would be calculated, and statistical methods or machine learning algorithms would be used to build a predictive model.

Potential Descriptors for a QSPR model:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.

Topological Descriptors: Molecular connectivity indices, shape indices.

Quantum Chemical Descriptors: Bond orders, reaction indices.

Such a model could then be used to predict the yield of a new reaction involving a similar polyhalogenated pyridine, thus guiding experimental efforts towards more efficient synthetic routes. At present, no specific QSPR models for the synthetic efficiency of this compound have been reported.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromo 4 Fluoro 5 Iodopyridine

High-Resolution Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-bromo-4-fluoro-5-iodopyridine. The presence of various magnetically active nuclei, including ¹H, ¹³C, and ¹⁹F, provides a wealth of information regarding the connectivity and electronic environment within the molecule.

¹H and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons are influenced by the electronegativity and position of the halogen substituents. Due to the limited availability of direct spectral data for this compound, analysis of related compounds such as 2-bromo-5-iodopyridine (B107189) chemicalbook.comsigmaaldrich.com, 2-bromo-4-fluoropyridine (B1291336) chemicalbook.comsigmaaldrich.com, and 2-fluoro-4-iodopyridine (B1312466) nih.gov can provide valuable insights into the expected spectral features.

Similarly, the ¹³C NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbon atoms directly bonded to the halogens will show characteristic shifts influenced by the heavy atom effect of iodine and the strong electronegativity of fluorine.

A complete assignment of the ¹H and ¹³C NMR data can be achieved through the use of two-dimensional NMR techniques. bas.bg

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on Analogous Compounds)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (J) |

| ¹H | H-3 | 7.5 - 8.0 | Doublet of doublets (d, JH-F, JH-H) |

| ¹H | H-6 | 8.0 - 8.5 | Doublet of doublets (d, JH-F, JH-H) |

| ¹³C | C-2 | 140 - 145 | Singlet or doublet due to C-F coupling |

| ¹³C | C-3 | 125 - 130 | Doublet due to C-H coupling |

| ¹³C | C-4 | 155 - 165 (JC-F ≈ 240-260 Hz) | Doublet due to C-F coupling |

| ¹³C | C-5 | 90 - 95 | Singlet |

| ¹³C | C-6 | 150 - 155 | Doublet due to C-H coupling |

Note: These are predicted values and actual experimental data may vary.

¹⁹F NMR for Probing Electronic Environments and Reaction Monitoring

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated organic compounds. For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the C-4 position. The chemical shift of this fluorine resonance provides critical information about the electronic environment of the pyridine ring. Furthermore, ¹⁹F NMR is an excellent tool for monitoring reactions involving this compound, as any change in the substitution pattern of the ring will result in a significant shift in the fluorine signal.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules where 1D spectra may be ambiguous. ucl.ac.ukharvard.eduwikipedia.orglibretexts.org

COSY (Correlation Spectroscopy): A homonuclear COSY experiment establishes the correlation between coupled protons. libretexts.org For this compound, it would show a cross-peak between the signals of H-3 and H-6, confirming their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org It allows for the unambiguous assignment of the protonated carbons (C-3 and C-6) by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations (typically over 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons (C-2, C-4, and C-5) by observing their correlations with the ring protons. For instance, H-3 would show correlations to C-2, C-4, and C-5.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Reaction Intermediate Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₅H₂BrFIN. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would be readily observable.

Furthermore, HRMS is invaluable for the analysis of reaction intermediates. By coupling HRMS with a separation technique like liquid chromatography (LC-MS), it is possible to identify and characterize transient species formed during the synthesis or functionalization of this compound. ambeed.commoldb.com

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While obtaining single crystals of this compound itself might be challenging, X-ray crystallography of its derivatives can provide definitive proof of its molecular structure and insights into its solid-state packing. The three-dimensional arrangement of the atoms, bond lengths, and bond angles can be determined with high precision. This technique is crucial for understanding intermolecular interactions, such as halogen bonding, which can influence the physical properties and reactivity of the compound. For instance, inferences can be drawn from the crystal structures of related halogenated pyridines.

Chromatographic Method Development for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a standard method for purity analysis. A UV detector is typically used for detection, as the pyridine ring is chromophoric. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from any impurities. ambeed.commoldb.com

Gas Chromatography (GC): GC can also be employed for purity assessment, particularly for analyzing volatile impurities. A capillary column with a suitable stationary phase would be used, and detection is often performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS). The high boiling point of this compound might necessitate the use of high-temperature GC methods.

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Application | Information Obtained |

| ¹H NMR | Structural Elucidation | Proton chemical shifts, coupling constants, and connectivity. |

| ¹³C NMR | Structural Elucidation | Carbon chemical shifts and skeletal framework. |

| ¹⁹F NMR | Structural Elucidation & Reaction Monitoring | Electronic environment of the fluorine atom and tracking of chemical transformations. |

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous Structural Assignment | Through-bond and through-space correlations between nuclei. |

| HRMS | Molecular Formula Confirmation | Precise mass and elemental composition. |

| X-ray Crystallography | Solid-State Structure Determination | Three-dimensional molecular structure and intermolecular interactions. |

| HPLC | Purity Assessment & Separation | Quantification of purity and isolation of the compound. |

| GC | Purity Assessment | Analysis of volatile impurities and byproducts. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Synthetic Contexts

The analysis of the vibrational spectra of substituted pyridines is well-established. The fundamental vibrations of the pyridine ring are typically observed in specific regions of the spectrum. These include the C-H stretching vibrations, which appear above 3000 cm⁻¹, and the ring stretching vibrations, which are found in the 1600-1400 cm⁻¹ region. The pattern of substitution on the pyridine ring significantly influences the exact frequencies and intensities of these bands.

In the case of this compound, the presence of three different halogen atoms introduces additional vibrational modes corresponding to the carbon-halogen bonds. The C-F stretching vibration is typically observed in the 1350-1150 cm⁻¹ range, often presenting as a strong band in the IR spectrum due to the large change in dipole moment associated with this bond's vibration. The C-Br stretching vibration is expected to appear at a lower frequency, generally in the 750-500 cm⁻¹ region. The C-I stretch is found at even lower wavenumbers, typically between 600 and 480 cm⁻¹.

The interplay of these substituents on the pyridine ring can lead to complex spectral features due to electronic and steric effects, which can shift the expected vibrational frequencies. Therefore, while general regions for these functional groups can be predicted, the precise assignment of each band in the experimental spectrum of this compound requires careful analysis, often supported by computational methods such as Density Functional Theory (DFT) calculations. These computational approaches can model the vibrational frequencies and intensities, aiding in the definitive assignment of the observed IR and Raman bands.

Detailed experimental and computational studies on a range of halogenated pyridines provide a basis for the interpretation of the spectrum of this compound. For instance, studies on various di- and tri-substituted halopyridines have established the characteristic frequency ranges for different vibrational modes, which can be used as a comparative framework.

Below are interactive data tables that provide a generalized overview of the expected vibrational frequencies for the key functional groups present in this compound, based on established data for substituted pyridines and halogenated aromatic compounds. It is important to note that these are approximate ranges, and the actual experimental values for the target molecule may vary.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretching | Pyridine Ring | Medium to Weak |

| 1600-1550 | C=C/C=N Stretching | Pyridine Ring | Medium to Strong |

| 1475-1400 | C=C/C=N Stretching | Pyridine Ring | Medium to Strong |

| 1350-1150 | C-F Stretching | Aryl-Fluoride | Strong |

| 1100-1000 | Ring Breathing/Deformation | Pyridine Ring | Medium |

| 850-750 | C-H Out-of-plane Bending | Pyridine Ring | Strong |

| 750-500 | C-Br Stretching | Aryl-Bromide | Medium to Strong |

| 600-480 | C-I Stretching | Aryl-Iodide | Medium to Weak |

Table 2: Predicted Raman Scattering Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretching | Pyridine Ring | Weak |

| 1600-1550 | C=C/C=N Stretching | Pyridine Ring | Strong |

| 1050-990 | Ring Breathing (Symmetric) | Pyridine Ring | Very Strong |

| 750-500 | C-Br Stretching | Aryl-Bromide | Strong |

| 600-480 | C-I Stretching | Aryl-Iodide | Strong |

| Below 400 | Ring Deformation/Lattice Modes | Pyridine Ring | Medium to Strong |

In a synthetic context, these spectroscopic techniques are crucial for confirming the successful incorporation of the halogen substituents onto the pyridine core. For example, during the synthesis of this compound, the disappearance of bands corresponding to the starting materials and the appearance of new bands in the expected regions for the C-Br, C-F, and C-I bonds would provide strong evidence for the formation of the desired product. The unique fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra is particularly useful for distinguishing between isomers and confirming the specific substitution pattern of the final compound.

Future Directions and Emerging Research Avenues Concerning 2 Bromo 4 Fluoro 5 Iodopyridine

Development of Novel Asymmetric Synthetic Approaches

The creation of chiral molecules is a fundamental goal in medicinal chemistry and materials science. While direct asymmetric synthesis of 2-bromo-4-fluoro-5-iodopyridine is not the primary objective, its application as a key intermediate in the asymmetric synthesis of more elaborate chiral structures is a significant and growing area of research. A primary goal is the development of innovative catalytic systems capable of stereoselective reactions.

Future strategies are expected to move beyond classical methods and focus on more advanced catalytic enantioselective techniques. The innovation of new chiral ligands is seen as crucial for advancing the asymmetric synthesis of functional molecules, and chiral pyridine-derived ligands have been a subject of intense research. acs.org The development of new catalysts could inspire progress in many areas of catalytic asymmetric reactions. acs.org

Table 1: Emerging Asymmetric Synthesis Strategies

| Strategy | Description | Potential Impact |

| Catalytic Enantioselective Methods | Use of chiral catalysts to control the stereochemistry of reactions at the carbon-halogen bonds, enabling the creation of specific stereoisomers. | More efficient and atom-economical routes to valuable chiral compounds for the pharmaceutical and agrochemical sectors. |

| Asymmetric C-H Activation | Direct and stereocontrolled functionalization of the pyridine (B92270) ring's C-H bonds, a challenging but highly desirable transformation. | Provides new pathways for creating complex molecules that bypass traditional, multi-step synthetic routes. acs.org |

| Organocatalysis | The use of small, metal-free organic molecules to induce chirality in reactions involving derivatives of the synthon. | Offers a more sustainable and often less toxic alternative to metal-based catalysts. rsc.org |

Exploration of Bio-Inspired Synthetic Methodologies

Nature frequently serves as the blueprint for novel and efficient chemical syntheses. The field of biocatalysis, which employs enzymes for chemical transformations, offers a sustainable and highly selective alternative to conventional chemistry. kcl.ac.uk Future research is poised to leverage biocatalysis for the synthesis and modification of halogenated pyridines. kcl.ac.ukresearchgate.net

Promising avenues include: